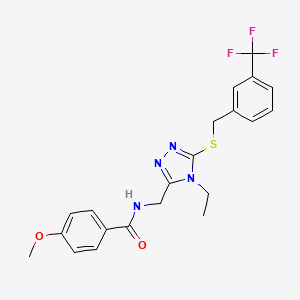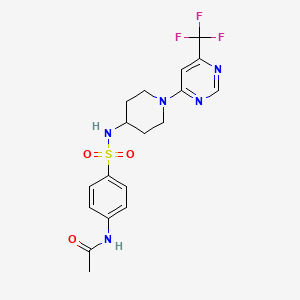![molecular formula C14H18ClNO3 B2692914 Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate CAS No. 1257342-73-6](/img/structure/B2692914.png)
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with halogenoalkanes, leading to a complex series of reactions . A specific synthesis method for a similar compound, ethyl 2-chloroacetoacetate, involves adding raw material ethyl acetoacetate into a reactor, cooling it, and then adding sulfonyl chloride . After the reaction, the pressure is reduced and vacuumized to remove residual acidic gas, and the residues are distilled at a reduced pressure to obtain the product .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various types of reactions, including cyclocondensation and cyclization . For example, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .科学的研究の応用
Biosynthesis and Synthetic Applications
Research on esters similar to ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate often focuses on their synthesis, properties, and applications in producing chiral drugs, fragrances, and other valuable chemicals. For example, ethyl 2-methylbutanoate esters are significant for their contributions to fruit aroma, as studied in apples. Researchers have explored the biosynthetic origins and conversions of these esters, highlighting the importance of such compounds in agricultural chemistry and food science (Rowan et al., 1996).
Chiral Intermediates for Drug Synthesis
Compounds structurally related to this compound are often used as precursors for chiral drugs. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate ester serves as a precursor for enantiopure intermediates in the production of statins, a class of cholesterol-lowering drugs. The asymmetric reduction of related esters by biocatalysis has been highlighted for its efficiency and enantioselectivity, offering pathways to synthesize these intermediates with high yield and purity (Ye et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of compounds with similar backbones demonstrates the chemical versatility and potential pharmaceutical applications of these molecules. Highly enantioselective processes have been developed for the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to products with significant enantiomeric excess. Such methodologies are crucial for producing optically active pharmaceuticals and intermediates, showcasing the relevance of these chemical frameworks in synthetic organic chemistry (Meng et al., 2008).
Biocatalysis in Chemical Synthesis
The field of biocatalysis has seen advances in the use of microorganisms and enzymes to synthesize chiral intermediates from related esters. Research includes the discovery of novel carbonyl reductases capable of converting substrates to high-value chiral intermediates with excellent enantiomeric excess. These studies highlight the growing importance of biocatalysis in the green synthesis of pharmaceuticals and chemicals, providing a sustainable alternative to traditional chemical synthesis (Ni et al., 2013).
作用機序
Target of Action
It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, typically react with amines . Therefore, it can be inferred that the compound may target proteins or enzymes with amine groups in biological systems.
Mode of Action
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate likely interacts with its targets through a nucleophilic addition-elimination reaction . The amine group in the target molecule attacks the electrophilic carbon in the acyl chloride group of the compound, leading to the addition of the amine to the compound. This is followed by the elimination of a chloride ion .
特性
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)9-12(16-13(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHRAXAJPHYXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

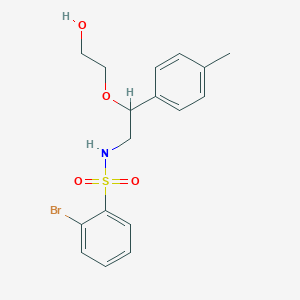
![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)
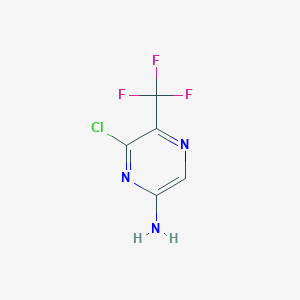
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)
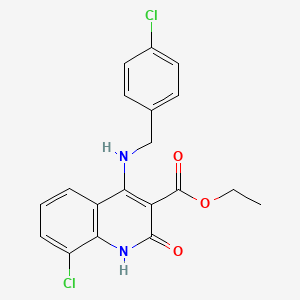



![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)
